N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound featuring a 1,1-dioxidoisothiazolidine ring fused to a phenyl group, linked via an acetamide bridge to a 2-oxobenzoxazole moiety. The 1,1-dioxidoisothiazolidine group confers sulfone-related electronic properties, while the benzoxazolone fragment is known for bioactivity modulation in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-17(12-20-15-4-1-2-5-16(15)26-18(20)23)19-13-6-8-14(9-7-13)21-10-3-11-27(21,24)25/h1-2,4-9H,3,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJFGSZZILWNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into the synthesis, characterization, and biological activities of this compound, supported by various studies and data.
Synthesis and Characterization
The compound can be synthesized through various chemical pathways involving isothiazolidinones and oxazole derivatives. The synthetic route typically involves the reaction between appropriate phenolic compounds and acetamides under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has been explored in several studies, focusing primarily on its inhibitory effects on specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
One of the key areas of investigation is the compound's inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are critical in inflammatory processes, with COX-2 being particularly associated with pain and inflammation. Studies have shown that compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibit selective inhibition of COX-2 over COX-1, which is beneficial in reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has also been evaluated for antimicrobial activity. Research indicates that derivatives containing similar structural motifs may exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported in some studies to determine the efficacy of these compounds against specific pathogens .
Case Study 1: COX Inhibition
A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with structural similarities to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide showed promising results in inhibiting COX enzymes. The most active derivative exhibited an 88% inhibition rate at a concentration of 10 μM against COX-2, highlighting the potential for developing selective COX inhibitors .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents in treating infections .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocycles (benzoxazolone vs. benzothiazolone) and substituents (sulfone vs. non-sulfone groups). Below is a comparative analysis with key examples from literature:
Key Comparative Insights
Sulfone vs. Non-Sulfone Analogues The target compound’s 1,1-dioxidoisothiazolidine group distinguishes it from non-sulfone derivatives like PBPA () or benzisothiazolone derivatives ().
Benzoxazolone vs. Benzothiazolone Cores
- Benzoxazolone (oxygen-containing) derivatives (e.g., ) exhibit distinct electronic profiles compared to benzothiazolone (sulfur-containing) analogues (). Oxygen’s higher electronegativity may influence binding to targets like FoxO1 (as seen in Compound D) .
Conversely, Compound D’s FoxO1 agonism highlights benzoxazolone’s versatility in modulating transcription factors .
Synthetic Accessibility NaH-mediated coupling in THF () and carbon-11 labeling () represent scalable methods for analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
